molecular formula C8H3ClF4O B6157943 1-(3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one CAS No. 1516455-76-7

1-(3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one

Cat. No.: B6157943
CAS No.: 1516455-76-7
M. Wt: 226.55 g/mol
InChI Key: AFINILYUQZVNMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one is an organic compound characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 3-chloro-2-fluoroaniline with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: Halogen substitution reactions can replace the chloro or fluoro groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(3-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The presence of chloro, fluoro, and trifluoromethyl groups enhances its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to desired biological or chemical effects.

Comparison with Similar Compounds

  • 1-(3-chloro-2-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one
  • (3-chloro-2-fluorophenyl)(cyclopropyl)methanone
  • (3-chloro-2-fluorophenyl)methanamine

Uniqueness: 1-(3-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in applications where these properties are advantageous.

Properties

CAS No.

1516455-76-7

Molecular Formula

C8H3ClF4O

Molecular Weight

226.55 g/mol

IUPAC Name

1-(3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H3ClF4O/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3H

InChI Key

AFINILYUQZVNMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C(=O)C(F)(F)F

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.